

# Addressing cross-reactivity in HIV-1/HIV-2 differentiation assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GR 87389 |           |
| Cat. No.:            | B124744  | Get Quote |

# Technical Support Center: HIV-1/HIV-2 Differentiation Assays

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with HIV-1/HIV-2 differentiation assays.

### Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of an HIV-1/HIV-2 differentiation assay?

A1: An HIV-1/HIV-2 differentiation assay is a crucial second step in the HIV testing algorithm. Its primary purpose is to confirm a reactive result from an initial antigen/antibody screening test and to distinguish between HIV-1 and HIV-2 antibodies.[1][2][3] This differentiation is critical for appropriate patient management and treatment, as HIV-2 is intrinsically resistant to certain classes of antiretroviral drugs used to treat HIV-1.

Q2: What are the most common causes of indeterminate results in differentiation assays?

A2: Indeterminate results can arise from several factors. One common reason is very early HIV infection, where the antibody response is not yet fully developed (seroconversion).[4][5] Another frequent cause is nonspecific cross-reactivity, where antibodies in the patient's sample react with HIV antigens on the test strip for reasons other than a true HIV infection.[4][6] This







can be due to other medical conditions such as autoimmune disorders, other viral or bacterial infections, or recent vaccinations.[4][6]

Q3: What does an "HIV-1 Positive, HIV-2 Indeterminate" result on a Geenius™ assay indicate?

A3: This result typically indicates an HIV-1 infection with cross-reacting antibodies that bind to the HIV-2 antigens on the assay.[3][6] In most cases, this is considered a confirmed HIV-1 infection. The package insert for the Geenius™ assay notes that an HIV-1 indeterminate profile associated with an HIV-2 positive profile is usually a true HIV-2 infection, and the reverse is also often true.[5][7] However, while less likely, co-infection with both HIV-1 and HIV-2 cannot be entirely excluded without further testing, such as with a nucleic acid test (NAT).

Q4: Can these assays be used as standalone screening tests?

A4: No, HIV-1/HIV-2 differentiation assays are not intended for initial screening.[7][8] They are designed as supplemental, more specific tests to be used only after a sample has been found to be repeatedly reactive in a screening assay.[7][8]

Q5: What is the immunological basis for cross-reactivity between HIV-1 and HIV-2 antibodies?

A5: HIV-1 and HIV-2 share a significant degree of genetic homology, particularly in their core (Gag) and polymerase (Pol) proteins.[9] This structural similarity can lead to the production of antibodies that recognize and bind to conserved epitopes present in both virus types. The envelope (Env) proteins are more type-specific, which is why many differentiation assays utilize antigens from these regions to distinguish between the two infections.[1] However, some cross-reactivity in the envelope glycoproteins can still occur.[10][11]

## **Troubleshooting Guides**

#### **Issue 1: Indeterminate or Invalid Results**



| Symptom                                                                                    | Possible Cause                                                                              | Recommended Action                                                                                                                                                                                                                                                     |  |
|--------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Geenius™ Assay: "HIV-2<br>Indeterminate" or "HIV<br>Indeterminate" Final<br>Interpretation | Early (acute) HIV-1 infection is<br>a known cause for an HIV-2<br>indeterminate result.[12] | Per CDC recommendations, perform an HIV-1 Nucleic Acid Test (NAT) to rule out acute HIV-1 infection.[12] If the HIV-1 NAT is negative, consider referral for specialized HIV-2 testing (antibody test or NAT) or repeat the entire testing algorithm in 2-4 weeks.[13] |  |
| Geenius™ Assay: Invalid<br>Result (No control band<br>visible)                             | Procedural error (e.g., incorrect sample volume, improper buffer addition).[3]              | The test is invalid and cannot be interpreted. Repeat the assay with a new cassette, ensuring strict adherence to the protocol.[3][7]                                                                                                                                  |  |
| Multispot Assay: Invalid Result (No procedural control spot or dark background)            | Procedural error or expired reagents.[14]                                                   | Repeat the assay with a new cartridge. If the issue persists, use a fresh sample or test by another method.[14]                                                                                                                                                        |  |
| Faint or weak test bands                                                                   | Low antibody titer (e.g., early infection, elite controllers).                              | While even a faint band should be considered reactive, if results are ambiguous, retesting with a new sample collected in 2-4 weeks may show a stronger antibody response.                                                                                             |  |

### **Issue 2: Unexpected Cross-Reactivity**



| Symptom                                                                              | Possible Cause                                                                                                 | Recommended Action                                                                                                                                                                                                                                            |
|--------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Multispot Assay: Dually reactive for HIV-1 and HIV-2                                 | Potential HIV-1/HIV-2 co-<br>infection or significant cross-<br>reactivity.                                    | Retest the sample using the dilutional protocol as described in the package insert to differentiate between co-infection and cross-reactivity.  [1][15] If results remain undifferentiated, further testing with NAT for both HIV-1 and HIV-2 is recommended. |
| Geenius™ Assay: "HIV-2<br>Positive with HIV-1 cross-<br>reactivity"                  | Confirmed HIV-2 infection. The HIV-1 bands are reactive but do not meet the criteria for a positive result.[3] | This result confirms the presence of antibodies to HIV-2.[3] The reporting language should clearly state this is an HIV-2 positive result.[13]                                                                                                                |
| High rate of false positives on initial screen with negative differentiation results | Non-specific reactivity in the patient population or issues with the screening assay lot.                      | This points to a problem with the initial screening test, not the differentiation assay. Investigate the screening assay's performance and consider retesting with an alternative screening method.                                                           |

# Performance Data of Common Differentiation Assays

The following table summarizes performance data from various studies. Note that performance can vary based on the population tested and the panels used for evaluation.



| Assay                                             | HIV-1<br>Sensitivity | HIV-1<br>Specificity | HIV-2<br>Sensitivity | HIV-2<br>Specificity | Reference   |
|---------------------------------------------------|----------------------|----------------------|----------------------|----------------------|-------------|
| Bio-Rad Geenius™ HIV 1/2 Supplemental Assay       | 99.7% -<br>100%      | 96%                  | 85% - 100%           | N/A                  | [8][16][17] |
| Bio-Rad<br>Multispot<br>HIV-1/HIV-2<br>Rapid Test | 100%                 | N/A                  | N/A                  | N/A                  | [1]         |

N/A: Data not always specified in the cited sources in terms of specificity against the other HIV type.

### **Key Experimental Protocols**

Below are summarized methodologies for two common HIV-1/HIV-2 differentiation assays. Users must refer to the most current package insert for complete and detailed instructions.

# Bio-Rad Geenius™ HIV 1/2 Supplemental Assay (Summarized)

- Preparation: Bring all kit components and samples (serum, plasma, or whole blood) to room temperature (18-30°C).[7]
- Sample Addition: Using a pipette, add the specified volume of sample (e.g., 5 μL for serum/plasma) to the "Sample + Buffer Well 1" on the test cassette.[7]
- Buffer Addition 1: Add 2 drops of the provided buffer to the "Sample + Buffer Well 1".
- Migration: Wait for the sample and buffer to be fully absorbed and migrate up the test strip.
- Buffer Addition 2: Add 3 drops of buffer to "Buffer Well 2".



- Incubation: Start a timer and allow the reaction to develop for the time specified in the package insert (typically 20-30 minutes).[5] Do not read results before or after the specified time window.[7]
- Reading: Place the cassette into the Geenius<sup>™</sup> Reader for automated reading and interpretation. The reader's software will provide a final assay interpretation (e.g., HIV-1 Positive, HIV-2 Indeterminate, etc.).[7]

#### **Bio-Rad Multispot HIV-1/HIV-2 Rapid Test (Summarized)**

- Preparation: Bring reagents to room temperature (20-30°C). Label a test tube for each sample.[2]
- Sample Dilution: Add two full droppers of Specimen Diluent to each labeled tube. Add one
  drop of the sample (serum or plasma) to the corresponding tube and mix well.[2][14]
- Application: Pour the diluted sample into the prefilter of the labeled test cartridge and wait 2 minutes for it to be absorbed.[2][14]
- Prefilter Removal: Remove and discard the prefilter.[2][14]
- Wash: Fill the central well with Wash Solution and allow it to be completely absorbed.[14]
- Conjugate Addition: Add 3 drops of Conjugate to the well and wait 2 minutes.[14]
- Second Wash: Repeat the wash step twice with the Wash Solution.[14]
- Development: Add 3 drops of Development Reagent and wait 5 minutes.[14]
- Stop: Fill the well with Stop Solution, allow it to absorb, and then read the results visually.[14]
- Interpretation: Interpret the presence or absence of purple spots for HIV-1, HIV-2, and the
  procedural control according to the package insert.[1]

# Visual Guides Experimental Workflow for Troubleshooting Indeterminate Results





Click to download full resolution via product page



Caption: Troubleshooting workflow for indeterminate results from an HIV-1/HIV-2 differentiation assay.

#### **Logical Relationship in Assay Interpretation**



Click to download full resolution via product page

Caption: Logical relationships between antibody binding and potential assay interpretations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. wwwn.cdc.gov [wwwn.cdc.gov]
- 2. fda.gov [fda.gov]
- 3. versiti.org [versiti.org]

#### Troubleshooting & Optimization





- 4. sfmc.testcatalog.org [sfmc.testcatalog.org]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. fda.gov [fda.gov]
- 8. forumresearch.org [forumresearch.org]
- 9. Clinical performance of the Multispot HIV-1/HIV-2 rapid test to correctly differentiate HIV-2 from HIV-1 infection in screening algorithms using third and fourth generation assays and to identify cross reactivity with the HIV-1 Western Blot PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-reactivity on western blots in HIV-1 and HIV-2 infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Envelope cross-reactivity between human immunodeficiency virus types 1 and 2 detected by different serological methods: correlation between cross-neutralization and reactivity against the main neutralizing site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Routine HIV Test Results in 6 US Clinical Laboratories Using the Recommended Laboratory HIV Testing Algorithm With Geenius HIV 1/2 Supplemental Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aphl.org [aphl.org]
- 14. bio-rad.com [bio-rad.com]
- 15. bio-rad.com [bio-rad.com]
- 16. journals.asm.org [journals.asm.org]
- 17. croiconference.org [croiconference.org]
- To cite this document: BenchChem. [Addressing cross-reactivity in HIV-1/HIV-2 differentiation assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124744#addressing-cross-reactivity-in-hiv-1-hiv-2-differentiation-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.





**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com